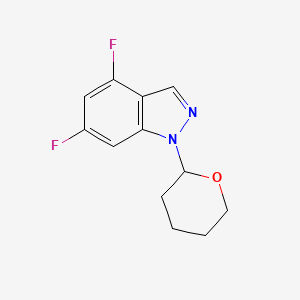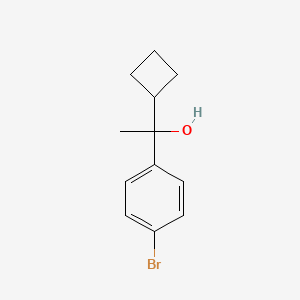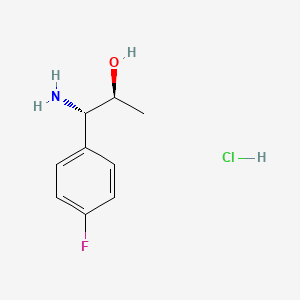
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique stereochemistry and the presence of a fluorine atom, which often imparts distinct biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Biocatalysis: Employing enzymes to achieve stereoselective synthesis under mild conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to distinct biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, resulting in its observed pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(4-chlorophenyl)propan-2-ol hydrochloride: A similar compound with a chlorine atom instead of fluorine.
1-Amino-1-(4-bromophenyl)propan-2-ol hydrochloride: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom often enhances metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C9H13ClFNO |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-6,9,12H,11H2,1H3;1H/t6-,9+;/m0./s1 |
InChI Key |
NCYKLUITXWKQMH-RDNZEXAOSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)F)N)O.Cl |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




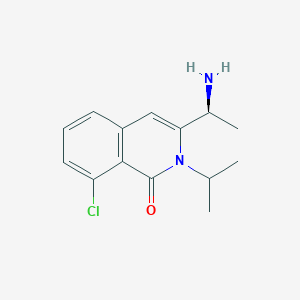
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
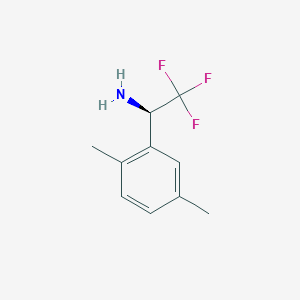

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
